molecular formula C30H27F4N3O5 B14075924 2-(5'-(3,5-dimethylisoxazol-4-yl)-2'',4''-dioxo-2'H-dispiro[cyclopropane-1,3'-indene-1',5''-oxazolidin]-3''-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide

2-(5'-(3,5-dimethylisoxazol-4-yl)-2'',4''-dioxo-2'H-dispiro[cyclopropane-1,3'-indene-1',5''-oxazolidin]-3''-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide

Cat. No.: B14075924
M. Wt: 585.5 g/mol
InChI Key: FHWDIBJSXKBWIH-STFFIMJZSA-N
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Description

2-(5’-(3,5-dimethylisoxazol-4-yl)-2’‘,4’‘-dioxo-2’H-dispiro[cyclopropane-1,3’-indene-1’,5’‘-oxazolidin]-3’'-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

The synthesis of 2-(5’-(3,5-dimethylisoxazol-4-yl)-2’‘,4’‘-dioxo-2’H-dispiro[cyclopropane-1,3’-indene-1’,5’‘-oxazolidin]-3’'-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(5’-(3,5-dimethylisoxazol-4-yl)-2’‘,4’‘-dioxo-2’H-dispiro[cyclopropane-1,3’-indene-1’,5’‘-oxazolidin]-3’'-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(5’-(3,5-dimethylisoxazol-4-yl)-2’‘,4’‘-dioxo-2’H-dispiro[cyclopropane-1,3’-indene-1’,5’‘-oxazolidin]-3’'-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide stands out due to its unique structure and functional groups. Similar compounds include:

Properties

Molecular Formula

C30H27F4N3O5

Molecular Weight

585.5 g/mol

InChI

InChI=1S/C30H27F4N3O5/c1-16-25(17(2)42-35-16)20-6-9-22-23(12-20)28(10-11-28)15-29(22)26(39)37(27(40)41-29)14-24(38)36(18(3)30(32,33)34)13-19-4-7-21(31)8-5-19/h4-9,12,18H,10-11,13-15H2,1-3H3/t18-,29?/m0/s1

InChI Key

FHWDIBJSXKBWIH-STFFIMJZSA-N

Isomeric SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)C4(CC35CC5)C(=O)N(C(=O)O4)CC(=O)N(CC6=CC=C(C=C6)F)[C@@H](C)C(F)(F)F

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)C4(CC35CC5)C(=O)N(C(=O)O4)CC(=O)N(CC6=CC=C(C=C6)F)C(C)C(F)(F)F

Origin of Product

United States

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